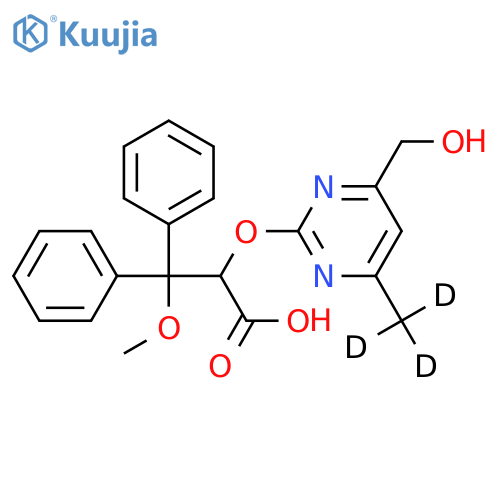

Cas no 1287096-42-7 (rac 4-Hydroxymethyl Ambrisentan-d3)

1287096-42-7 structure

商品名:rac 4-Hydroxymethyl Ambrisentan-d3

CAS番号:1287096-42-7

MF:C22H22N2O5

メガワット:397.438971042633

CID:2252813

rac 4-Hydroxymethyl Ambrisentan-d3 化学的及び物理的性質

名前と識別子

-

- rac 4-Hydroxymethyl Ambrisentan-d3

- PDUAYPFMBRYSNN-FIBGUPNXSA-N

-

- インチ: 1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3

- InChIKey: PDUAYPFMBRYSNN-FIBGUPNXSA-N

- ほほえんだ: C(O)(=O)C(OC1=NC(C([2H])([2H])[2H])=CC(CO)=N1)C(OC)(C1=CC=CC=C1)C1=CC=CC=C1

rac 4-Hydroxymethyl Ambrisentan-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H947817-1mg |

rac 4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 1mg |

$316.00 | 2023-05-18 | ||

| TRC | H947817-10mg |

rac 4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 10mg |

$2463.00 | 2023-05-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-79727-10mg |

rac 4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 10mg |

¥16790.00 | 2023-09-15 | ||

| TRC | H947817-25mg |

rac 4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 25mg |

$ 7600.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-79727-1mg |

rac 4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 1mg |

¥2140.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H947817-1mg |

rac 4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 1mg |

¥2700.00 | 2023-09-15 | ||

| ChemScence | CS-0200615-1mg |

(rac)-4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 1mg |

$0.0 | 2022-04-28 | ||

| ChemScence | CS-0200615-10mg |

(rac)-4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 10mg |

$0.0 | 2022-04-28 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H947817-10mg |

rac 4-Hydroxymethyl Ambrisentan-d3 |

1287096-42-7 | 10mg |

¥21600.00 | 2023-09-15 |

rac 4-Hydroxymethyl Ambrisentan-d3 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1287096-42-7 (rac 4-Hydroxymethyl Ambrisentan-d3) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量